molecular formula C18H20N2O B3050081 (S)-3-(Dibenzylamino)pyrrolidin-2-one CAS No. 235425-03-3

(S)-3-(Dibenzylamino)pyrrolidin-2-one

Cat. No.: B3050081
CAS No.: 235425-03-3
M. Wt: 280.4 g/mol
InChI Key: MTHOAZGOLXISIQ-KRWDZBQOSA-N
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Description

(S)-3-(Dibenzylamino)pyrrolidin-2-one (CAS 235425-03-3) is a chiral pyrrolidin-2-one derivative featuring a dibenzylamino group at the 3-position of the heterocyclic ring. Its molecular formula is C₁₈H₂₀N₂O, with a molecular weight of 280.36 g/mol . The compound is stored under sealed, dry conditions at 2–8°C, reflecting its sensitivity to moisture and temperature . The dibenzylamino substituent in this compound likely enhances lipophilicity, which may influence its pharmacokinetic properties and binding affinity compared to simpler analogues .

Properties

IUPAC Name

(3S)-3-(dibenzylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18-17(11-12-19-18)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOAZGOLXISIQ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454411
Record name (3S)-3-(Dibenzylamino)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235425-03-3
Record name (3S)-3-(Dibenzylamino)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Dibenzylamino)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This method is advantageous as it can be carried out under mild conditions without the use of metals.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Dibenzylamino)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidinones.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition
Research indicates that (S)-3-(Dibenzylamino)pyrrolidin-2-one exhibits significant biological activity as an enzyme inhibitor. It binds to the active sites of specific enzymes, inhibiting their functions, which is crucial for developing therapeutic agents targeting various diseases, including cancer and metabolic disorders.

β-Lactam Antibiotics
The compound has been utilized in the synthesis of β-lactam-containing pseudopeptides. These β-lactams are essential components of many antibiotics, such as penicillin. The dibenzylamino protective group enhances the stereoselectivity and yield in the synthesis of these compounds, demonstrating its utility in creating effective antibiotics .

Synthetic Applications

Asymmetric Synthesis
The chiral nature of this compound makes it particularly valuable in asymmetric synthesis. It can serve as a precursor for various chiral compounds, facilitating the development of drugs with specific stereochemistry that may enhance their efficacy and reduce side effects.

Building Block for Complex Molecules
The compound is employed as a building block in synthesizing more complex molecules due to its ability to undergo various chemical transformations. For example, it can be used to create derivatives that interact with biological targets, expanding its application scope in drug discovery .

Case Studies

StudyFocusFindings
Application in β-Lactam Synthesis Investigated the use of dibenzyl protection for synthesizing β-lactamsDemonstrated high yields and stereoselectivity using this compound as a key intermediate .
Enzyme Inhibition Studies Explored the enzyme inhibition potential of the compoundFound effective inhibition of specific enzymes linked to metabolic diseases, indicating potential therapeutic applications.
Synthesis of Indolizidines Utilized this compound in synthesizing tetrahydrofurano[2,3-g]indolizidinesAchieved significant yields while demonstrating stereocontrol in cyclization reactions, showcasing its versatility .

Mechanism of Action

The mechanism of action of (S)-3-(Dibenzylamino)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The pharmacological and physicochemical properties of pyrrolidin-2-one derivatives are heavily influenced by substituents. Below is a structural and functional comparison:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Notes
(S)-3-(Dibenzylamino)pyrrolidin-2-one 3-dibenzylamino 280.36 Bulky, lipophilic; chiral center at C3
3-(Hydroxymethyl)pyrrolidin-2-one 3-hydroxymethyl 115.13 Polar; enhances solubility
(S)-1-(2-(Substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one 1-acyl, 2-benzylamino ~300–350 Flexible acyl chain; variable benzyl groups
BMS-813160 (Patent compound) 3-(trifluoromethylquinazolinyl) ~500 Electron-withdrawing groups; dual CCR2/CCR5 antagonism
1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one Multiple aromatic and piperidinyl groups ~550 Hybrid pyrrolidin-2-one/imidazolidin-2-one scaffold

Key Observations :

  • The dibenzylamino group in the target compound increases steric bulk and hydrophobicity compared to smaller substituents (e.g., hydroxymethyl in 3-(hydroxymethyl)pyrrolidin-2-one) .
  • Compounds like BMS-813160 incorporate electron-withdrawing groups (e.g., trifluoromethyl) for enhanced receptor binding, contrasting with the electron-rich dibenzylamino group .
  • Hybrid scaffolds (e.g., imidazolidin-2-one/pyrrolidin-2-one) in anti-Alzheimer’s agents () demonstrate improved acetylcholinesterase inhibition compared to simpler pyrrolidin-2-one derivatives .
Pharmacological Activity
Compound Biological Activity Efficacy/Notes
This compound Not explicitly reported in evidence Potential for CNS targets due to lipophilicity
BMS-813160 Dual CCR2/CCR5 antagonist 10-fold higher potency than earlier BMS candidates
1-(3,4-dimethoxybenzyl)-3-... Anti-Alzheimer’s (acetylcholinesterase inhibitor) IC₅₀ = 0.12 µM (vs. donepezil IC₅₀ = 0.04 µM)
3-(Hydroxymethyl)pyrrolidin-2-one Industrial precursor No direct therapeutic use reported

Key Findings :

  • The dibenzylamino group may limit solubility but improve blood-brain barrier penetration, making the target compound a candidate for neurological applications .
  • Hybrid scaffolds (e.g., imidazolidin-2-one) show superior enzyme inhibition, suggesting that combining heterocycles enhances activity .
  • BMS-813160’s trifluoromethyl group improves metabolic stability and receptor affinity, highlighting the impact of electronegative substituents .
Physicochemical and Commercial Considerations
  • Solubility: The dibenzylamino group reduces aqueous solubility compared to 3-(hydroxymethyl)pyrrolidin-2-one, which is widely used in industrial synthesis due to its polarity .

Biological Activity

(S)-3-(Dibenzylamino)pyrrolidin-2-one, with the CAS number 235425-03-3, is a compound characterized by its pyrrolidine ring structure and dibenzylamino substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects.

Chemical Structure and Properties

The molecular structure of this compound is pivotal in determining its biological activity. The presence of the dibenzylamino group enhances lipophilicity, which can influence its interaction with biological membranes and target proteins. The stereochemistry of the compound also plays a significant role in its pharmacological profile.

PropertyValue
Molecular FormulaC17_{17}H22_{22}N\O
Molecular Weight270.37 g/mol
CAS Number235425-03-3
SolubilitySoluble in DMSO and ethanol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, a study reported that derivatives of this compound exhibited significant inhibition of Bovine Serum Albumin (BSA) denaturation, suggesting potential anti-inflammatory effects comparable to standard drugs like Diclofenac .

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties. A study focusing on similar pyrrolidine derivatives found that certain analogs showed promising activity against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or the dibenzylamino substituent can lead to variations in potency. For example, substituting different alkyl or aryl groups on the nitrogen can enhance or diminish activity against specific biological targets .

Table 2: SAR Findings

Compound VariationBiological Activity
Unsubstituted PyrrolidineLow activity
Dimethylamino SubstituentIncreased potency
Phenyl SubstituentEnhanced anti-inflammatory effect

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated various pyrrolidine derivatives, including this compound, for their antibacterial properties. Results indicated that certain modifications led to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various receptors involved in inflammation and neuroprotection. These studies suggest a strong interaction with targets involved in inflammatory pathways, supporting its potential therapeutic applications .
  • Comparative Analyses : Comparative studies with other pyrrolidine derivatives have shown that this compound exhibits unique pharmacological profiles that may be advantageous for drug development aimed at treating inflammatory and neurodegenerative diseases .

Q & A

Q. Table 1: Reaction Parameters and Yields

ConditionYieldReference
HCl in H₂O, 0–50°C52.7%
Chiral resolution via HPLC98% enantiomeric purity

Basic: How can enantiomeric purity be ensured during synthesis, and which analytical methods are most reliable?

Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. Strategies include:

  • Chiral chromatography : Use HPLC with chiral columns (e.g., Chiralpak® AD-H) .
  • X-ray diffraction (XRPD) : Validate crystallinity and stereochemistry, as demonstrated for structurally related compounds (e.g., peak intensity analysis in Table 2 of ).
  • NMR spectroscopy : Compare chemical shifts with reference standards (e.g., δ 175.6 ppm for carbonyl groups in CD₂Cl₂) .

Advanced: How can QSAR models predict the biological activity of pyrrolidin-2-one derivatives?

Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models rely on molecular descriptors derived from quantum chemical calculations. For example, antiarrhythmic activity of 33 pyrrolidin-2-one derivatives was modeled using:

  • PCR (Principal Component Regression) and JGI4 (Geometric descriptor) .
  • Validation : LOO (Leave-One-Out) and Y-scrambling tests confirmed model robustness (R² = 0.91) .

Q. Table 2: Key QSAR Descriptors

DescriptorRole in Activity Prediction
PCRElectron distribution effects
JGI4Steric and spatial alignment

Advanced: What are the stability challenges of this compound under varying pH and temperature?

Methodological Answer:
Stability studies should assess:

  • pH sensitivity : Conduct accelerated degradation tests in buffers (pH 1–13) with HPLC monitoring.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition points (e.g., related compounds degrade above 150°C) .
  • Light exposure : Store in amber vials to prevent photodegradation .

Advanced: How do enantiomers of pyrrolidin-2-one derivatives differ in biological activity?

Methodological Answer:
Enantiomer-specific effects can be evaluated via:

  • Receptor binding assays : Compare (S) and (R) forms in vitro (e.g., cannabinoid receptor affinity studies for (3R,5R)- vs. (3S,5R)-pyrrolidin-2-one derivatives) .
  • Pharmacokinetics : Radiolabeling (e.g., ¹¹C in PET tracers) tracks metabolic stability, as shown for UCB-J derivatives .

Basic: What purification techniques are effective for removing dibenzylamine byproducts?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for selective precipitation .
  • HPLC : Reverse-phase C18 columns resolve polar impurities .

Advanced: What in vivo models are suitable for studying the neuropharmacological effects of this compound?

Methodological Answer:

  • Rodent models : Assess pharmacokinetics (e.g., brain permeability of ¹¹C-labeled analogs in PET imaging) .
  • Metabolite profiling : LC-MS/MS identifies hydroxylated or glucuronidated metabolites in plasma .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C .
  • Incompatibilities : Avoid strong oxidizers and humidity .

Advanced: What computational tools predict the metabolic pathways of pyrrolidin-2-one derivatives?

Methodological Answer:

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor™ to simulate cytochrome P450 interactions.
  • Docking studies : Map binding sites in liver enzymes (e.g., CYP3A4) using AutoDock Vina .

Advanced: How do structural modifications (e.g., fluorination) affect the compound’s bioactivity?

Methodological Answer:

  • Fluorine substitution : Enhances metabolic stability and lipophilicity (e.g., trifluoromethyl groups in UCB-J improved blood-brain barrier penetration) .
  • SAR studies : Compare IC₅₀ values of analogs with varying substituents (e.g., 3,4,5-trifluorophenyl vs. chlorophenyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-(Dibenzylamino)pyrrolidin-2-one
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(S)-3-(Dibenzylamino)pyrrolidin-2-one

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